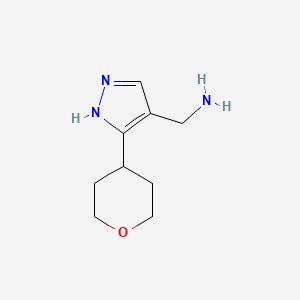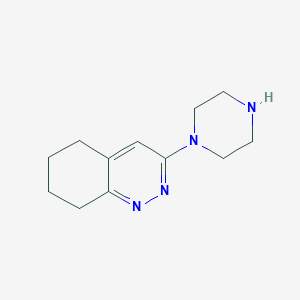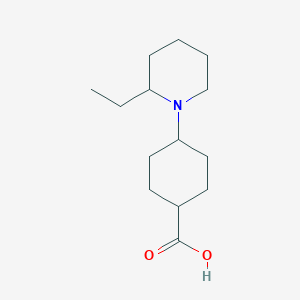
(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine, more commonly known as THP-PM, is a bicyclic heterocycle that is widely used in pharmaceuticals, organic synthesis, and chemical research. It is a versatile compound that has a variety of applications and is used in a range of scientific research and experiments. THP-PM is a key component in the synthesis of a number of pharmaceuticals and organic compounds, and it has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Ambient-Temperature Synthesis
A related compound was synthesized at ambient temperature, showcasing the potential for efficient and novel synthesis methods that could apply to the targeted chemical, highlighting innovative approaches in chemical synthesis techniques (Becerra, Cobo, & Castillo, 2021).
Synthesis of Novel Pyrane Glycosides
Research into the synthesis of novel compounds featuring pyrane and glycoside components suggests the versatility of pyran-containing molecules for the development of bioactive molecules with potential antibacterial and antifungal properties (Srinivas, Sunitha, & Shamili, 2020).
Dicarboxylic Acid Amides and Diamides
Another study focuses on the condensation reactions involving tetrahydro-2H-pyran derivatives, leading to the creation of N,N'-disubstituted oxamides and N-aryloxamides. This research underscores the compound's utility in forming structurally diverse and potentially bioactive amides (Aghekyan et al., 2018).
Biological Evaluation and Applications
Anticancer and Antimicrobial Activities
Novel pyrazoline derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. This study indicates the broader applicability of pyrazolyl compounds in therapeutic contexts, suggesting potential research directions for similar compounds (Kocyigit et al., 2019).
Anti-Diabetic Activity
Compounds with a pyrazole base attached to sugar moieties were synthesized and showed moderate anti-diabetic activity. This demonstrates the compound's potential in the development of new anti-diabetic drugs and highlights the importance of structural modifications for biological activity (Vaddiraju et al., 2022).
Eigenschaften
IUPAC Name |
[5-(oxan-4-yl)-1H-pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWOLKBLKCOKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1470326.png)
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)









